1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
Description
This compound features a pyridazinone core (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl), a piperidine-4-carboxamide linker, and a coumarin (2-oxo-2H-chromen-3-yl) moiety. Pyridazinone derivatives are known for diverse bioactivities, including enzyme inhibition and antimicrobial effects . The piperidine-carboxamide bridge likely enhances conformational flexibility and target binding.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-oxochromen-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-23-18(25)7-6-17(22-23)24-10-8-13(9-11-24)19(26)21-15-12-14-4-2-3-5-16(14)28-20(15)27/h2-7,12-13H,8-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEVHTYPDSMBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.43 g/mol. The structure features a piperidine ring, a chromenone moiety, and a pyridazine derivative, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated notable antibacterial properties. For instance, derivatives of piperidine and pyridazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies suggest that modifications to the piperidine ring can enhance antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent enzyme inhibition . This suggests that the target compound may also possess similar enzyme-inhibiting properties.
Anticancer Activity
There is emerging evidence that pyridazine derivatives can exhibit anticancer activity. For example, structural analogs have been tested for their ability to induce apoptosis in cancer cell lines. The presence of specific functional groups in the compound may enhance its interaction with cancer-related targets .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structural components facilitate binding to various biological receptors, influencing cellular pathways.
- Enzyme Interaction : By inhibiting key enzymes like AChE, the compound may alter neurotransmitter levels, impacting neurological functions.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which could contribute to their therapeutic effects against oxidative stress-related diseases.
Case Studies
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of synthesized piperidine derivatives, compounds structurally related to the target molecule were tested against common pathogens. Results indicated moderate to strong activity against Escherichia coli and Staphylococcus aureus, supporting the hypothesis that modifications to the piperidine structure enhance antibacterial efficacy .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of pyridazine derivatives. The synthesized compounds were evaluated for their ability to inhibit urease and AChE. The most active derivatives showed IC50 values significantly lower than those of standard inhibitors, suggesting promising potential for therapeutic applications .
Comparison with Similar Compounds
Structural Analog: 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic Acid
Key Differences :
- Substituent on Pyridazinone: The analog replaces the coumarin group with a 3-chloro-4-methylphenyl ring, introducing halogen and alkyl groups that increase hydrophobicity and steric bulk .
- Piperidine Functionalization: The terminal carboxylic acid in the analog contrasts with the carboxamide in the target compound.
Other Pyridazinone-Piperidine Derivatives
Hypothetical comparisons based on structural trends:
- Piperidine Ester Derivatives : Replacing carboxamide with esters could enhance metabolic lability, reducing half-life.
Data Table: Comparative Analysis
Research Findings and Methodological Considerations
- Crystallographic Insights : Software like SHELXL and WinGX are critical for refining crystal structures of such compounds. For example, SHELXL’s robust refinement algorithms could resolve the coumarin moiety’s planarity and hydrogen-bonding patterns, which are vital for understanding intermolecular interactions.
- Synthetic Challenges : The carboxamide linkage in the target compound may require coupling reagents (e.g., EDC/HOBt) for synthesis, whereas the analog’s carboxylic acid could be directly functionalized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
